Isofebrifugine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isofebrifugine can be synthesized through several routes. One notable method involves the catalytic asymmetric synthesis, which has been detailed by Kobayashi et al. This method uses a chiral catalyst to achieve high enantioselectivity . The reaction typically involves the condensation of a quinazolinone derivative with a suitable piperidine precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Dichroa febrifuga, followed by purification processes such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Isofebrifugine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: this compound can participate in substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products of these reactions include various quinazolinone derivatives, which may exhibit different biological activities .
Scientific Research Applications
Isofebrifugine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying quinazolinone chemistry and developing new synthetic methodologies.
Biology: this compound is used to investigate the biological pathways involved in its antimalarial activity.
Medicine: Its potent antimalarial properties make it a candidate for developing new antimalarial drugs.
Mechanism of Action
Isofebrifugine exerts its effects primarily through inhibition of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in parasites . This inhibition disrupts protein synthesis, leading to the death of the parasite. The compound also affects other molecular targets and pathways, contributing to its broad-spectrum antimalarial activity .
Comparison with Similar Compounds
Febrifugine: Another quinazolinone alkaloid with antimalarial properties.
Halofuginone: A synthetic derivative of febrifugine used in veterinary medicine.
Isofebrifugine stands out due to its potent activity and the potential for developing new therapeutic agents based on its structure .
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16?/m0/s1 |
InChI Key |
YLYLCQRQSRDSQR-ADTLFGHVSA-N |
SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Isomeric SMILES |
C1C[C@H]2[C@H](CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Canonical SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Synonyms |
febrifugine isofebrifugine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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